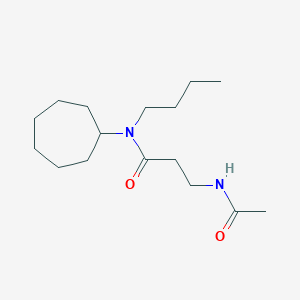

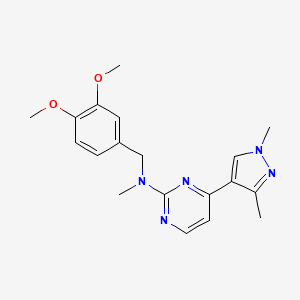

![molecular formula C18H25ClN2O3 B5903336 1-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5903336.png)

1-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-ethylpyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-ethylpyrrolidine-3-carboxamide is a chemical compound that is commonly known as ALLO-ACA. It is a novel synthetic compound that has been studied for its potential use in scientific research. ALLO-ACA has been found to have a unique mechanism of action that makes it a promising candidate for various applications in the field of biomedical research. In

Mechanism of Action

ALLO-ACA exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including neurotransmission, inflammation, and apoptosis. By binding to this receptor, ALLO-ACA modulates its activity, leading to the observed biochemical and physiological effects.

Biochemical and Physiological Effects

ALLO-ACA has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ALLO-ACA has also been found to have analgesic effects by reducing pain sensitivity. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of ALLO-ACA is its unique mechanism of action. Its ability to modulate the α7nAChR makes it a promising candidate for various research applications. Additionally, ALLO-ACA has been found to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies.

One of the main limitations of ALLO-ACA is its relatively new status as a synthetic compound. As such, there is limited information available on its long-term effects and potential toxicity. Additionally, the synthesis of ALLO-ACA is a complex process that requires specialized equipment and expertise, making it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of ALLO-ACA. One potential area of research is its use as a potential treatment for Alzheimer's disease. ALLO-ACA has been found to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Another potential area of research is the development of new synthetic compounds based on the structure of ALLO-ACA. By modifying the structure of ALLO-ACA, researchers may be able to develop compounds with improved efficacy and reduced toxicity.

Conclusion

ALLO-ACA is a novel synthetic compound that has been studied for its potential use in various scientific research applications. Its unique mechanism of action and promising biochemical and physiological effects make it a promising candidate for the treatment of various diseases. While there are limitations to its use, there are also several future directions for research that may lead to the development of new and improved compounds based on the structure of ALLO-ACA.

Synthesis Methods

The synthesis of ALLO-ACA involves several steps. The first step is the protection of the amine group of the pyrrolidine ring using a tert-butyloxycarbonyl (Boc) group. The second step is the alkylation of the protected amine with ethyl chloroformate to form the ethyl carbamate. The third step is the introduction of the allyloxy group to the benzyl ring using allyl bromide in the presence of a base. The fourth step is the introduction of the chloro and methoxy groups to the benzyl ring using thionyl chloride and sodium methoxide, respectively. The final step is the removal of the Boc group using trifluoroacetic acid to obtain the final product, ALLO-ACA.

Scientific Research Applications

ALLO-ACA has been studied for its potential use in various scientific research applications. One of the key areas of study has been its use as a potential therapeutic agent for the treatment of various diseases. ALLO-ACA has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis.

properties

IUPAC Name |

1-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-N-ethylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O3/c1-4-8-24-17-15(19)9-13(10-16(17)23-3)11-21-7-6-14(12-21)18(22)20-5-2/h4,9-10,14H,1,5-8,11-12H2,2-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSDXZPQVYFSRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(C1)CC2=CC(=C(C(=C2)Cl)OCC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

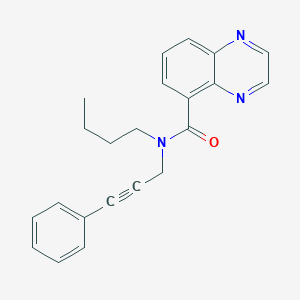

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine](/img/structure/B5903254.png)

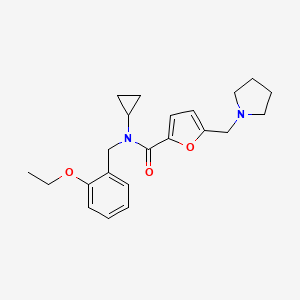

![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5903261.png)

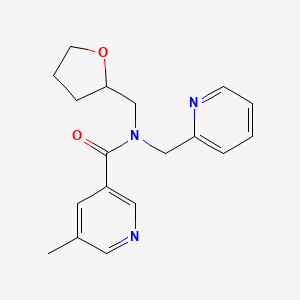

amino]butan-1-ol](/img/structure/B5903276.png)

amino]butan-1-ol](/img/structure/B5903290.png)

![5-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5903319.png)

![N-ethyl-2-methoxy-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5903322.png)

![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5903339.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5903349.png)

![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclohexyl]urea](/img/structure/B5903352.png)